molecular formula C24H26N2O3S2 B11345131 N,N-dibenzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N,N-dibenzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11345131
M. Wt: 454.6 g/mol
InChI Key: GUUPPACLSOOYNW-UHFFFAOYSA-N
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Description

N,N-dibenzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with dibenzyl groups and a thiophene-2-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The thiophene-2-sulfonyl group is then introduced through sulfonylation reactions, and the dibenzyl groups are added via alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The benzyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.

Scientific Research Applications

N,N-dibenzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The thiophene-2-sulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring and dibenzyl groups can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dibenzyl-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide
  • 1-butyl-N-(2,4-dimethylphenyl)piperidine-2-carboxamide

Uniqueness

N,N-dibenzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H26N2O3S2

Molecular Weight

454.6 g/mol

IUPAC Name

N,N-dibenzyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C24H26N2O3S2/c27-24(22-13-15-26(16-14-22)31(28,29)23-12-7-17-30-23)25(18-20-8-3-1-4-9-20)19-21-10-5-2-6-11-21/h1-12,17,22H,13-16,18-19H2

InChI Key

GUUPPACLSOOYNW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

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